Trichokaurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichokaurin can be isolated from the leaves of Isodon parvifolius using chromatographic techniques . The isolation process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Isodon species .
Chemical Reactions Analysis
Types of Reactions: Trichokaurin undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. It has been successfully converted into other diterpene compounds such as (-)-kaurene, atisine, garryine, and veatchine.
Common Reagents and Conditions: The chemical reactions involving this compound typically require reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reactions are often carried out under controlled conditions, including specific temperatures and pH levels.
Major Products: The major products formed from the chemical reactions of this compound include ent-16-oxo-17-norkauran-20-oic acid, (-)-kaurene, atisine, garryine, and veatchine. These products are valuable intermediates in the synthesis of other complex natural products.
Scientific Research Applications
Trichokaurin has several scientific research applications due to its complex structure and bioactivity. It is used as a starting material or intermediate in the synthesis of other diterpene alkaloids. Additionally, this compound serves as a reference standard in analytical chemistry and is utilized in studies exploring the biosynthesis of terpenoids.
Mechanism of Action
The mechanism of action of trichokaurin involves its interaction with specific molecular targets and pathways . While detailed studies on its exact mechanism are limited, it is believed that this compound exerts its effects by modulating various biochemical pathways involved in cellular processes . Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound .
Comparison with Similar Compounds
Similar Compounds: Trichokaurin is structurally related to other ent-kaurane diterpenoids such as hebeirubescensin L, rabescensin C, and parvifonin . These compounds share similar core structures but differ in their functional groups and stereochemistry .
Uniqueness: What sets this compound apart from other similar compounds is its unique stereochemistry and specific bioactivities . Its distinct chemical structure makes it a valuable compound for studying the biosynthesis and chemical transformations of diterpenoids .
Properties
Molecular Formula |
C24H34O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl) acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3 |
InChI Key |
GLBRPJYMFLHADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.